10-(Chloroacetyl)-10H-phenothiazine
Overview
Description
Chloroacetyl chloride is a chlorinated acyl chloride . It is a bifunctional compound, making it a useful building block chemical . Phenothiazine is a heterocyclic compound that has a three-ring structure with alternating carbon and nitrogen atoms .
Synthesis Analysis
Chloroacetyl chloride can be produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene . The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis
The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .Chemical Reactions Analysis
Friedel–Crafts reactions have been acknowledged as the most useful and powerful synthetic tools for the construction of a special kind of carbon–carbon bond involving an aromatic moiety .Physical And Chemical Properties Analysis
Application of biochar increased soil pH, cation exchange capacity, and organic carbon by 46%, 20%, and 27%, respectively, with greater effects in coarse and fine-textured soils .Scientific Research Applications
1. Chitosan Chemical Modification Technologies
- Methods of Application : The review covers various chemical modification methods of chitosan and its main activities and application research progress .
- Results or Outcomes : The modification of chitosan and the application of its derivatives have had great progress, such as various reactions, optimization of conditions, new synthetic routes, and synthesis of various novel multifunctional chitosan derivatives .
2. Suppression of Dissociation of a Fluorescent Molecule from Cells for Antigen-Specific Cell Staining
- Application Summary : A hydrolase-based fluorescence amplification method for antigen-specific cell labelling was developed, in which fluorescent substrates stained cells by a non-covalent hydrophobic interaction .
- Methods of Application : To improve the substrates retention in cells, the effect of a chloroacetyl group modification on the substrate retention was examined .
- Results or Outcomes : It was found that the chloroacetyl group suppressed the dissociation of the substrate after forming a covalent bond with intracellular proteins .
3. Macrocyclization Strategies for Cyclic Peptides and Peptidomimetics
- Application Summary : Macrocyclization is a strategy used to stabilize peptides and overcome their high conformational flexibility and susceptibility to proteolytic cleavage . The chloroacetyl group can be introduced to a Cys sidechain, forming a thiazolidine and inducing an elimination of dicyanomethanide to afford a 2-aryl-4,5-dihydrothiazole (ADT) .
- Methods of Application : The review covers various macrocyclization chemistries, including traditional lactam formation, azide–alkyne cycloadditions, ring-closing metathesis as well as unconventional cyclization reactions .
- Results or Outcomes : The review provides an updated summary of the available macrocyclization chemistries, keeping peptide chemistry and screening in mind .
4. Chloroacetic Acid as a Building Block in Organic Synthesis
- Application Summary : Chloroacetic acid, also known as monochloroacetic acid (MCA), is an organochlorine compound that serves as a useful building block in organic synthesis .
- Methods of Application : Chloroacetic acid can be prepared by chlorinating acetic acid in the presence of sunlight . It can also be obtained by hydrolysis of chloroacetyl chloride .
- Results or Outcomes : Chloroacetic acid is a colorless solid and is a key component in the synthesis of various organic compounds .
5. Macrocyclization Strategies for Cyclic Peptides and Peptidomimetics
- Application Summary : Macrocyclization is a strategy used to stabilize peptides and overcome their high conformational flexibility and susceptibility to proteolytic cleavage . The chloroacetyl group can be introduced to a Cys sidechain, forming a thiazolidine and inducing an elimination of dicyanomethanide to afford a 2-aryl-4,5-dihydrothiazole (ADT) .
- Methods of Application : The review covers various macrocyclization chemistries, including traditional lactam formation, azide–alkyne cycloadditions, ring-closing metathesis as well as unconventional cyclization reactions .
- Results or Outcomes : The review provides an updated summary of the available macrocyclization chemistries, keeping peptide chemistry and screening in mind .
6. Chloroacetic Acid as a Building Block in Organic Synthesis
- Application Summary : Chloroacetic acid, industrially known as monochloroacetic acid (MCA), is the organochlorine compound with the formula ClCH2CO2H. This carboxylic acid is a useful building block in organic synthesis . It is a colorless solid. Related compounds are dichloroacetic acid and trichloroacetic acid .
- Methods of Application : Chloroacetic acid can be prepared by chlorinating acetic acid in the presence of sunlight . It can also be obtained by hydrolysis of chloroacetyl chloride .
- Results or Outcomes : Chloroacetic acid is a key component in the synthesis of various organic compounds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1-phenothiazin-10-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNOS/c15-9-14(17)16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRFGQJNKQLUPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229198 | |
Record name | 10-(Chloroacetyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-(Chloroacetyl)-10H-phenothiazine | |
CAS RN |
786-50-5 | |
Record name | 10-(Chloroacetyl)phenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=786-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-(Chloroacetyl)-10H-phenothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000786505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 786-50-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 786-50-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10-(Chloroacetyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-(chloroacetyl)-10H-phenothiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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